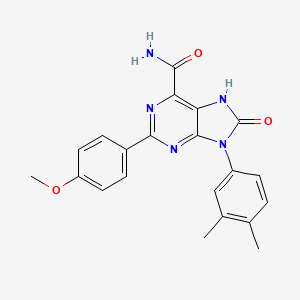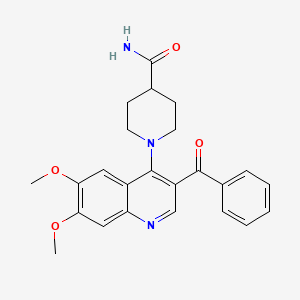
2-(4-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, commonly known as CFPFOD, is an organic compound belonging to the class of purine carboxamides. It is a colorless, crystalline solid that has been extensively studied for its potential applications in the fields of biochemistry and medicine. CFPFOD is a powerful inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammation, pain, and fever. It has been used in laboratory experiments to study the effects of COX-2 inhibition on various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
CFPFOD has been extensively studied for its potential applications in scientific research. It has been used in laboratory experiments to study the effects of 2-(4-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide inhibition on various biochemical and physiological processes. It has also been used to study the effects of inflammation on the cardiovascular system, as well as the effects of this compound inhibition on the development and progression of certain types of cancer.
Mecanismo De Acción
Target of Action
Related compounds have been found to interact with proteins such as bcl6 and brd4 . These proteins play crucial roles in cellular processes such as transcription regulation and cell cycle progression.
Mode of Action
It is suggested that similar compounds may function through an induced proximity mechanism . This involves the compound binding to two different targets (such as BCL6 and BRD4), bringing them into close proximity and altering their normal function .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFPFOD is a potent inhibitor of 2-(4-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide and has been widely used in laboratory experiments to study the effects of this compound inhibition on various biochemical and physiological processes. One advantage of using CFPFOD in laboratory experiments is that it is relatively stable and can be stored at room temperature for extended periods of time. However, one limitation of using CFPFOD in laboratory experiments is that it is not as potent as other this compound inhibitors and may not be able to completely inhibit this compound activity.
Direcciones Futuras
There are several potential future directions for research involving CFPFOD. One potential direction is to study the effects of CFPFOD on the development and progression of certain types of cancer. Another potential direction is to study the effects of CFPFOD on the cardiovascular system, such as its ability to reduce inflammation and improve vascular tone. Additionally, further research could be done to explore the potential of CFPFOD as a therapeutic agent for the treatment of inflammatory diseases and pain. Finally, further research could be done to investigate the potential of CFPFOD as an anti-inflammatory agent.
Métodos De Síntesis
CFPFOD can be synthesized by a variety of methods. One method involves the condensation of 4-chlorobenzaldehyde and 2-fluorobenzaldehyde in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The resultant product is then reacted with ethylenediamine to form CFPFOD. This method has been used to produce CFPFOD in a high yield.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-9-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O2/c19-10-7-5-9(6-8-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-4-2-1-3-11(12)20/h1-8H,(H2,21,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDYMTCWFHXCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chlorophenyl)methyl]-3-(3-methylbutyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6510377.png)
![4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6510388.png)
![N-(3-methylbutyl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B6510394.png)
![N-(2-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6510399.png)
![4-(2-methylpropyl)-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6510404.png)
![N-[(4-chlorophenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B6510407.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B6510428.png)
![N-(3-fluorophenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6510448.png)
![2-(3-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6510457.png)

![7-tert-butyl-2-(2,3-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6510468.png)
![7-chloro-2-(2-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6510469.png)

